N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxybutanamide
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Overview
Description
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxybutanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxybutanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent to introduce the ethoxybutanamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxybutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxybutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 3,5-dimethyl-1H-pyrazole
- 4-chloro-3,5-dinitropyrazole
Uniqueness
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxybutanamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ethoxybutanamide group differentiates it from other pyrazole derivatives, potentially leading to unique applications in various fields .
Properties
IUPAC Name |
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxybutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-4-17-7-5-6-12(16)13-8-11-9(2)14-15-10(11)3/h4-8H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEBXGLALOTUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCC(=O)NCC1=C(NN=C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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